Cas no 439097-36-6 (N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide)

N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide is a specialized organic compound featuring a hexynyl-substituted phenyl group linked to a 4-methylbenzamide moiety. Its structure combines an alkyne functionality with an aromatic amide, making it a valuable intermediate in synthetic chemistry, particularly for applications in pharmaceuticals, agrochemicals, and material science. The presence of the terminal alkyne group allows for further functionalization via click chemistry or cross-coupling reactions, enhancing its utility in modular synthesis. The compound’s well-defined molecular architecture ensures consistent reactivity, while its stability under standard conditions facilitates handling and storage. Researchers may find it useful for developing novel bioactive molecules or advanced polymeric materials.
N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide structure
439097-36-6 structure
Product Name:N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide
CAS No:439097-36-6
MF:
MW:
CID:4651519
Update Time:2025-06-12

N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide
    • N-[4-(1-HEXYNYL)PHENYL]-4-METHYLBENZENECARBOXAMIDE

N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide Pricemore >>

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A2B Chem LLC
AI72234-1mg
N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide
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Additional information on N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide

Professional Introduction to N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide (CAS No. 439097-36-6)

N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide, a compound with the chemical identifier CAS No. 439097-36-6, represents a significant advancement in the field of pharmaceutical chemistry and molecular biology. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and therapeutic interventions.

The molecular framework of N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide incorporates a hex-1ynyl substituent, which introduces a unique alkyne functional group. This feature not only contributes to the compound's distinct chemical properties but also opens up possibilities for diverse biochemical interactions. The presence of the benzamide moiety further enhances its utility, as benzamides are well-known for their role in various biological processes and have been extensively studied for their pharmacological effects.

Recent research in the field of medicinal chemistry has highlighted the importance of incorporating heterocyclic structures into drug molecules to improve their binding affinity and selectivity. The benzene ring in N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide serves as an ideal scaffold for such modifications, allowing for the development of novel compounds with enhanced biological activity. Studies have demonstrated that benzamide derivatives can exhibit potent effects on enzymes and receptors, making them promising candidates for treating a wide range of diseases.

The hex-1ynyl group in this compound adds another layer of complexity, enabling post-synthetic modifications that can fine-tune its pharmacological properties. For instance, alkyne-based reactions such as Sonogashira coupling can be employed to introduce additional functional groups, thereby expanding the compound's potential applications. This flexibility is particularly valuable in drug development, where the ability to modify molecular structure is crucial for optimizing efficacy and minimizing side effects.

In the context of contemporary pharmaceutical research, N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide has been investigated for its potential role in modulating inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and cardiovascular conditions. By targeting key inflammatory mediators, this compound may offer a novel therapeutic approach to manage these conditions. Preliminary studies have shown promising results in cell-based assays, indicating that it can interfere with inflammatory signaling cascades without significant toxicity.

The synthesis of N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, are employed to construct the complex molecular framework efficiently. These methods not only ensure high yield but also minimize byproduct formation, making the process more sustainable and environmentally friendly.

From a computational chemistry perspective, the molecular dynamics and binding interactions of N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide have been extensively simulated using state-of-the-art software tools. These simulations provide valuable insights into how the compound interacts with biological targets at the atomic level. By understanding these interactions, researchers can design more effective derivatives with improved pharmacokinetic properties.

The potential applications of this compound extend beyond traditional pharmaceuticals. In agrochemical research, for example, benzamide derivatives have shown promise as lead compounds for developing novel pesticides and herbicides. The unique structural features of N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide make it a versatile building block for such applications, offering a pathway to create environmentally friendly agrochemicals that are effective against pests while minimizing ecological impact.

In conclusion, N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide (CAS No. 439097-36-6) represents a significant contribution to the field of medicinal chemistry. Its complex molecular structure and unique functional groups provide a rich foundation for developing novel therapeutic agents with broad applications in human health and agriculture. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play a crucial role in future drug discovery efforts.

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